3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural characterization of compounds related to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been explored, demonstrating the versatility of such compounds in developing new chemical entities. For instance, Şahin et al. (2014) conducted spectroscopic and structural studies on related compounds, revealing the presence of strong intermolecular hydrogen bonds that contribute to the stability and potential reactivity of these molecules. This foundational work aids in understanding the chemical properties and potential applications of this compound derivatives (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Catalyzed Synthesis for Biological Compounds
Research by Ferrini et al. (2015) has shown the utility of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally similar to this compound, in the ruthenium-catalyzed synthesis of triazole-based scaffolds. These scaffolds can be further utilized to create biologically active compounds, highlighting the potential of oxazole derivatives in medicinal chemistry and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) focused on the synthesis of novel biologically potent heterocyclic compounds incorporating this compound derivatives. Their investigation demonstrated significant anticancer activity against a broad cancer cell line panel and promising antibacterial and antifungal properties. This research underscores the potential of this compound derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Optoelectronic Properties
Abbas et al. (2018) synthesized new oxazolidine derivatives to explore their optoelectronic properties. Their work, which involves compounds related to this compound, demonstrates the potential applications of such derivatives in the field of material science, especially in the development of new materials with desirable electronic and photophysical properties (Abbas, Irfan, Hameed, Al‐Sehemi, Jin, & Tang, 2018).
Antibacterial Studies
Mehta (2016) studied the synthesis, structure determination, and antibacterial activity of novel heterocyclic compounds featuring the this compound moiety. These compounds exhibited good antibacterial activity against several pathogenic strains, indicating the potential of such derivatives in addressing microbial resistance (Mehta, 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds, such as chlorfenapyr, an arylpyrrole derivative, have a unique mode of action . They exhibit high biological activity and a wide insecticidal spectrum .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a variety of biochemical pathways.
Result of Action
For instance, selenium-containing compounds have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIATTMFFQMKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376925 | |
Record name | 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-11-9 | |
Record name | 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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